molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Cat. No. B080020
CAS RN: 14432-11-2
M. Wt: 180.12 g/mol
InChI Key: XYOMJEGDEBBHAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves various chemical reactions tailored to introduce specific functional groups or structural modifications. A notable synthesis pathway involves the construction of an imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine utilizing environmentally benign solvents and demonstrating a green, efficient method for expanding structural diversity (Padmaja et al., 2018). Additionally, Cu(I)-catalyzed synthesis from aminopyridines and nitroolefins using air as the oxidant offers a general approach for constructing a variety of imidazo[1,2-a]pyridines (Rulong Yan et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been characterized using single-crystal X-ray diffraction, revealing detailed insights into their crystallographic parameters. For example, a study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives was conducted, highlighting the influence of substitution on the proton position of the NH group at the imidazole unit (Lorenc et al., 2008).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including nitration and recyclization, leading to a diverse array of structural motifs. For instance, nitration of imidazo[1,5-a]pyridines typically occurs most readily in the 1-position, illustrating the compound's reactivity towards electrophilic substitution reactions (Glover & Peck, 1980). Moreover, recyclization of nitrated derivatives into imidazole derivatives demonstrates the compound's versatility in chemical transformations (Lomov, 2016).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as thermal stability and magnetic properties, have been thoroughly investigated. For example, the thermal stability of Co(II) and Ni(II) complexes derived from imidazo[1,2-a]pyridin-2-ylacetic acid is less compared to Mn(II) and Cd(II) complexes, highlighting differences in their thermal behavior and providing insights into their physical properties (Dylong et al., 2014).

Chemical Properties Analysis

The chemical properties of imidazo[4,5-b]pyridine derivatives, including their reactivity and interaction with other molecules, are key areas of interest. The preparation of nitropyrido[3,4-c]furoxan derivatives, for example, showcases the ability of these compounds to form charge-transfer complexes and add elements of water to yield crystalline hydrates, indicating significant reactivity and chemical versatility (Bailey et al., 1971).

Scientific Research Applications

Heterocyclic N-oxide Molecules in Synthesis and Medicine

Heterocyclic N-oxide derivatives, including imidazo[4,5-b]pyridine structures, are known for their versatility as synthetic intermediates and their significant biological activities. These compounds play a critical role in metal complexes formation, catalysts design, asymmetric synthesis, and have been explored for their medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The emphasis on these molecules highlights their potential in advancing organic chemistry and drug development, underscoring their importance in creating new therapeutic agents with enhanced pharmacokinetic profiles and efficacy (Li et al., 2019).

Imidazopyridine-Based Derivatives in Drug Development

Imidazopyridine-based derivatives, which share structural similarities with 3H-Imidazo[4,5-b]pyridine, have been identified as potential inhibitors against multi-drug resistant bacterial infections. This review focuses on the preparation strategies and antibacterial profiles of these derivatives, offering insights into their structure-activity relationship (SAR). It highlights the necessity for tuning available compounds to develop novel, potent antibacterial agents with fewer side effects, demonstrating the therapeutic versatility of the imidazopyridine scaffold in addressing the challenge of antibacterial resistance (Sanapalli et al., 2022).

properties

IUPAC Name

4-hydroxy-7-nitroimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMJEGDEBBHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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